

# amyl laurate CAS number and molecular formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Amyl laurate*

Cat. No.: *B1219667*

[Get Quote](#)

## An In-depth Technical Guide to Amyl Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **amyl laurate**, with a focus on its chemical properties, synthesis, and applications relevant to scientific research and development. The information is presented to meet the needs of a technical audience, with detailed data and experimental methodologies.

## Core Chemical Identifiers and Properties

**Amyl laurate**, commonly referred to as **isoamyl laurate** in scientific literature, is the ester formed from isoamyl alcohol and lauric acid. It is a compound valued for its emollient and solvent properties.

Table 1: Chemical Identifiers for **Isoamyl Laurate**

| Identifier        | Value                                                                                    | Citation |
|-------------------|------------------------------------------------------------------------------------------|----------|
| CAS Number        | 6309-51-9                                                                                |          |
| Molecular Formula | C17H34O2                                                                                 |          |
| Molecular Weight  | 270.45 g/mol                                                                             |          |
| INCI Name         | Isoamyl Laurate                                                                          |          |
| Synonyms          | 3-Methylbutyl dodecanoate,<br>Isopentyl laurate, Dodecanoic<br>acid, 3-methylbutyl ester |          |

Table 2: Physicochemical Properties of **Isoamyl Laurate**

| Property         | Value                                                       | Citation |
|------------------|-------------------------------------------------------------|----------|
| Appearance       | Colorless to pale yellow oily liquid                        |          |
| Odor             | Faint, oily, fatty                                          |          |
| Boiling Point    | 170 °C at 2 mmHg                                            |          |
| Density          | 0.856 g/mL at 25 °C                                         |          |
| Refractive Index | n20/D 1.436                                                 |          |
| Solubility       | Insoluble in water; soluble in alcohol and organic solvents |          |
| Flash Point      | > 230 °F (> 110 °C)                                         |          |

## Synthesis of Isoamyl Laurate: Experimental Protocols

The synthesis of **Isoamyl Laurate** can be achieved through both chemical and enzymatic methods. The following protocols are detailed based on established methodologies.

## Chemical Synthesis via Fischer Esterification

This method involves the acid-catalyzed esterification of lauric acid with isoamyl alcohol.

Experimental Protocol:

- **Reactant Preparation:** In a reaction flask equipped with a water separator, reflux condenser, and thermometer, add lauric acid (e.g., 400g, 2 mol) and isoamyl alcohol (e.g., 440g, 5 mol). The molar ratio of lauric acid to isoamyl alcohol can range from 1:1.05 to 1:6.
- **Catalyst Addition:** Heat and stir the mixture until the lauric acid is completely melted. Add a catalyst, which can be a mixture of methanesulfonate and trifluoroacetate (e.g., zinc methanesulfonate and zinc trifluoroacetate), accounting for 0.1% to 5% of the total weight of the reactants.
- **Reaction:** Maintain the reaction temperature between 110-140 °C and continue stirring for 5-14 hours. Water generated during the reaction is collected in the water separator. The reaction is considered complete when no more water is produced.
- **Purification:** After the reaction, initiate vacuum distillation. Maintain the system under a vacuum of -0.090 to -0.100 MPa.
- **Product Collection:** Collect the fraction that distills at 140-150 °C. This fraction is the purified **isoamyl laurate**.

## Enzymatic Synthesis using Immobilized Lipase

Enzymatic synthesis offers a milder and more specific alternative to chemical methods.

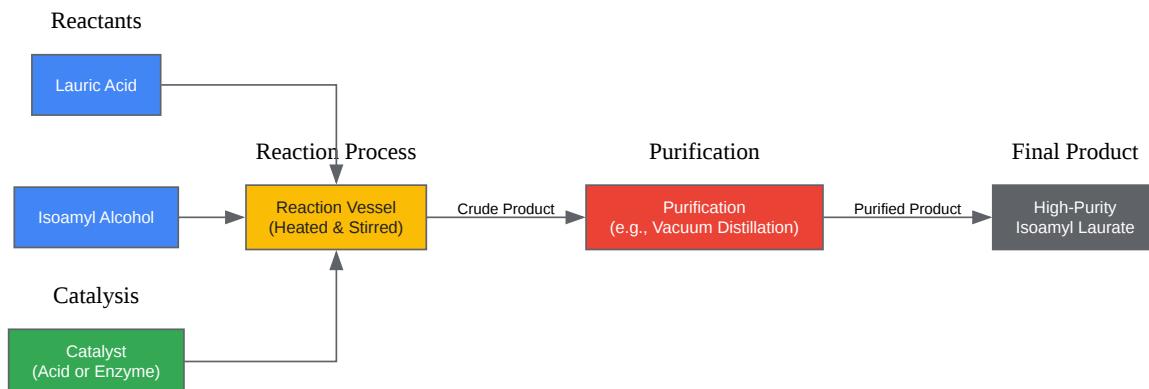
Experimental Protocol:

- **Reactant and Enzyme Preparation:** The reaction is typically carried out in a solvent-free medium. Combine isoamyl alcohol and lauric acid, often in an equimolar ratio.
- **Biocatalyst:** Use an immobilized microbial lipase, such as *Candida antarctica* lipase (Novozym 435) or *Rhizopus oryzae* lipase, as the biocatalyst.

- Reaction Conditions: The reaction is conducted under mechanical agitation (e.g., 450 rpm) at a controlled temperature, typically between 40-45 °C.
- Reaction Monitoring: The reaction progress is monitored over time, with equilibrium often reached within 2-3 hours.
- Product Recovery: Post-reaction, the immobilized enzyme can be separated by filtration for reuse. The product, **isoamyl laurate**, can be further purified if necessary, though enzymatic synthesis often yields a high-purity product.

## Applications in Research and Development

**Isoamyl laurate**'s properties make it a valuable excipient in various formulations.


- Drug Delivery: As a lightweight, non-greasy emollient, it can be used in topical and transdermal drug delivery systems to improve the spreadability and sensory feel of formulations. Its solvent properties can aid in dissolving lipophilic active pharmaceutical ingredients (APIs).
- Cosmetic and Dermatological Formulations: It is widely used in skincare and haircare products as a natural alternative to silicones. It enhances texture, provides a silky feel, and helps to disperse pigments and UV filters evenly.
- Flavoring Agent: In the food and beverage industry, it is used as a flavoring agent.

## Safety and Toxicology

- The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that **isoamyl laurate** is safe in the present practices of use and concentration when formulated to be non-irritating.
- Toxicological data is limited, with no evidence of carcinogenicity, mutagenicity, or reproductive toxicity reported in available safety data sheets.

## Visualized Workflow: Synthesis of Isoamyl Laurate

The following diagram illustrates the general workflow for the synthesis of **isoamyl laurate**, applicable to both chemical and enzymatic routes.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of isoamyl laurate.

- To cite this document: BenchChem. [amyl laurate CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1219667#amyl-laurate-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b1219667#amyl-laurate-cas-number-and-molecular-formula)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)